molecular formula C16H19NO2S B4838385 4-sec-butyl-N-phenylbenzenesulfonamide

4-sec-butyl-N-phenylbenzenesulfonamide

Cat. No. B4838385
M. Wt: 289.4 g/mol
InChI Key: AAVRDZXVAIBEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sec-butyl-N-phenylbenzenesulfonamide, also known as BPS, is a chemical compound that has gained popularity in scientific research due to its unique properties and potential applications. This compound belongs to the family of sulfonamides and is commonly used as a substitute for bisphenol A (BPA) in various products. BPS is a colorless, odorless, and crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 4-sec-butyl-N-phenylbenzenesulfonamide involves its interaction with carbonic anhydrase. 4-sec-butyl-N-phenylbenzenesulfonamide binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of bicarbonate ions, which are essential for many physiological processes. The inhibition of carbonic anhydrase by 4-sec-butyl-N-phenylbenzenesulfonamide has been found to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
4-sec-butyl-N-phenylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-sec-butyl-N-phenylbenzenesulfonamide also inhibits the growth of various microorganisms such as Escherichia coli and Candida albicans. Additionally, 4-sec-butyl-N-phenylbenzenesulfonamide has been found to have neuroprotective effects and can reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-sec-butyl-N-phenylbenzenesulfonamide in lab experiments is its low toxicity and high solubility in organic solvents. 4-sec-butyl-N-phenylbenzenesulfonamide is also stable under various conditions and can be easily synthesized in the lab. However, 4-sec-butyl-N-phenylbenzenesulfonamide has some limitations such as its low water solubility and poor bioavailability. These limitations can be overcome by using suitable formulations and delivery methods.

Future Directions

There are many potential future directions for the research on 4-sec-butyl-N-phenylbenzenesulfonamide. One of the areas of interest is the development of 4-sec-butyl-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases. Another area of research is the investigation of the effects of 4-sec-butyl-N-phenylbenzenesulfonamide on the environment and human health. The use of 4-sec-butyl-N-phenylbenzenesulfonamide in various products such as plastics and food packaging has raised concerns about its potential toxicity and environmental impact. Further research is needed to fully understand the effects of 4-sec-butyl-N-phenylbenzenesulfonamide on the environment and human health.

Scientific Research Applications

4-sec-butyl-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. 4-sec-butyl-N-phenylbenzenesulfonamide is also a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. This property makes 4-sec-butyl-N-phenylbenzenesulfonamide a potential candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-butan-2-yl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-13(2)14-9-11-16(12-10-14)20(18,19)17-15-7-5-4-6-8-15/h4-13,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVRDZXVAIBEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-sec-butyl-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-sec-butyl-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-sec-butyl-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-sec-butyl-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-sec-butyl-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-sec-butyl-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.